Methyl 6-amino-5-chloropyrimidine-4-carboxylate

Process Chemistry Scalability Synthetic Intermediate

Methyl 6-amino-5-chloropyrimidine-4-carboxylate is a high-value heterocyclic building block featuring a unique amino (6-), chloro (5-), and methyl ester (4-) substitution pattern essential for structure-activity relationship (SAR) studies in kinase inhibitor programs. Its documented use in patented BTK inhibitors with low nanomolar IC50 values confirms it is a non-substitutable intermediate; generic analogs with altered halogens or ester groups cannot replicate this validated synthetic route. A scalable, high-yielding preparation method is publicly available, de-risking scale-up for process chemistry. This compound is also an excellent model substrate for cross-coupling and nucleophilic aromatic substitution methodology development.

Molecular Formula C6H6ClN3O2
Molecular Weight 187.58 g/mol
CAS No. 1956380-48-5
Cat. No. B11777967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-5-chloropyrimidine-4-carboxylate
CAS1956380-48-5
Molecular FormulaC6H6ClN3O2
Molecular Weight187.58 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=NC=N1)N)Cl
InChIInChI=1S/C6H6ClN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10)
InChIKeyHARXCRXKTDBLHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-amino-5-chloropyrimidine-4-carboxylate Procurement: Key Intermediate for Kinase Inhibitor Synthesis


Methyl 6-amino-5-chloropyrimidine-4-carboxylate (CAS 1956380-48-5) is a heterocyclic building block characterized by a pyrimidine core with amino, chloro, and methyl ester substituents at the 6-, 5-, and 4-positions, respectively [1]. This specific substitution pattern enables its primary use as an intermediate in the synthesis of more complex molecules, notably kinase inhibitors for therapeutic applications [2]. A scalable and industrially practical synthetic method is documented, making it a viable procurement choice for research and development [3].

Methyl 6-amino-5-chloropyrimidine-4-carboxylate: Why Interchangeable Building Blocks Are Not Viable


In medicinal chemistry, subtle changes in a building block's substitution pattern can lead to profound differences in the biological activity of the final synthesized product. While numerous pyrimidine carboxylate analogs exist, they are not functionally interchangeable. The specific arrangement of amino, chloro, and methyl ester groups on Methyl 6-amino-5-chloropyrimidine-4-carboxylate dictates its unique reactivity and steric properties, which are crucial for the structure-activity relationship (SAR) of the final therapeutic compound [1]. Substituting an analog with, for example, a different halogen or an altered ester group would likely derail a validated synthetic route, leading to a different final product with unknown and likely inferior pharmacological properties [2]. The documented use of this specific compound in patented kinase inhibitor syntheses [1] underscores that it is the required building block for achieving the desired molecular target, and a generic alternative is not a scientifically sound replacement.

Quantifiable Differentiation: Methyl 6-amino-5-chloropyrimidine-4-carboxylate vs. Closest Analogs


Scalable Synthesis: A 58% Yield for Multi-Gram Scale Production

A key differentiator for procurement is the existence of a documented, scalable synthesis for this specific compound, which is not universally available for all analogs. A patent procedure demonstrates the synthesis of Methyl 6-amino-5-chloropyrimidine-4-carboxylate on a >10-gram scale with a 58% isolated yield [1]. This is a critical piece of data for industrial or research-scale applications. While many close analogs (e.g., ethyl ester or fluoro analogs) are commercially available, their published synthetic methods often lack the same level of detail regarding yield and scalability, making process development for a substitution uncertain and potentially costly.

Process Chemistry Scalability Synthetic Intermediate

Validated Intermediate for Potent Kinase Inhibition in Drug Discovery

Methyl 6-amino-5-chloropyrimidine-4-carboxylate is a validated intermediate in the synthesis of compounds with potent biological activity. For instance, it serves as the precursor to a BTK inhibitor that demonstrates low nanomolar potency [1]. This contrasts with the bromo-analog (Methyl 6-amino-5-bromopyrimidine-4-carboxylate), for which no comparable inhibitory data linked to a final therapeutic molecule is available [2]. Similarly, while the fluoro-analog is also used in medicinal chemistry, published data for its downstream products are less defined [3].

Medicinal Chemistry Kinase Inhibitor SAR

Reactivity Profile Defined by Halogen Type: Chloro vs. Fluoro

The choice of halogen at the 5-position is a critical determinant of the building block's reactivity. Methyl 6-amino-5-chloropyrimidine-4-carboxylate features a chlorine atom, which is more labile and reactive in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions compared to its fluorinated analog, Methyl 6-amino-5-fluoropyrimidine-4-carboxylate [1]. The carbon-fluorine bond is much stronger (bond dissociation energy ≈ 130 kcal/mol) than the carbon-chlorine bond (≈ 84 kcal/mol) [2]. This fundamental difference means the chloro compound is a far more versatile and reactive handle for further derivatization, a key advantage in building block selection.

Chemical Reactivity Synthetic Planning Functional Group

Methyl 6-amino-5-chloropyrimidine-4-carboxylate: Ideal Use Cases for Procurement


Medicinal Chemistry for Kinase-Targeted Drug Discovery

This building block is an ideal procurement choice for medicinal chemistry programs focused on developing novel kinase inhibitors, particularly those targeting Bruton's Tyrosine Kinase (BTK). Its use is validated in a patent for creating potent BTK inhibitors with low nanomolar IC50 values [1]. The documented synthetic route and its inherent reactivity make it a strategic starting material for exploring structure-activity relationships (SAR) in this high-value therapeutic area.

Process Chemistry and Scale-Up Development

The availability of a detailed, high-yielding synthetic procedure for this specific compound de-risks scale-up efforts [1]. Researchers and process chemists can procure this intermediate with confidence, knowing that a reliable and scalable method exists for its preparation on a multi-gram scale. This is a significant advantage over less well-characterized analogs, saving time and resources during pilot studies and early development.

Synthetic Methodology Development

The presence of an amino group, a reactive chloro substituent, and a carboxylate ester makes this compound a highly functionalized and versatile scaffold. It is an excellent candidate for developing and demonstrating new synthetic methodologies, particularly in the context of cross-coupling reactions and nucleophilic aromatic substitution. The well-defined structure allows for clear characterization of reaction outcomes, making it a superior model substrate compared to less defined or less readily available alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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